molecular formula C21H17BrN6O2 B2993045 3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921829-70-1

3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2993045
CAS No.: 921829-70-1
M. Wt: 465.311
InChI Key: FIMULNRVMHDCIG-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopurine, which is a class of compounds known for their wide range of biological activities . The presence of the phenethyl and bromophenyl groups could potentially influence its properties and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar triazolopurine derivatives are typically synthesized through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Scientific Research Applications

Coordination Chemistry and Metal Complex Formation

Studies on related purine derivatives highlight their interaction with divalent metal cations, leading to the formation of complexes with significant structural and potential catalytic properties. For instance, the interaction of purine derivatives with Mn, Co, Ni, Zn, and Cd in aqueous media generates solids with well-defined hydrogen bond networks, suggesting applications in coordination chemistry and materials science (Maldonado et al., 2009).

Anticancer and Anti-proliferative Activity

Fused triazolo and pyrrolopurine derivatives have been synthesized and evaluated for their anticancer properties. Novel compounds showed potent anti-proliferative activity against various human cancer cell lines, hinting at potential therapeutic applications. For example, certain derivatives demonstrated strong activity against MCF-7 and A-549 cancer cell lines, comparable to the standard drug doxorubicin (Ramya Sucharitha et al., 2021).

Antimicrobial and Antiviral Activity

Research on triazolo[4,3-e]purine derivatives also extends to their antimicrobial and antiviral properties. Synthesis of new triazino and triazolo purine derivatives has been described, with some compounds exhibiting considerable in vitro antimicrobial and anti-HIV activities. This suggests a potential route for developing new treatments for infectious diseases (Ashour et al., 2012).

Green Chemistry and Polymer Synthesis

The application of related compounds in green chemistry and polymer synthesis is notable. Efficient combinations of ionic liquids and microwave irradiation have been utilized for polycondensation reactions involving triazolidinedione derivatives, demonstrating a fast and environmentally friendly method for producing new polymers with potential applications in material science (Mallakpour & Rafiee, 2007).

Immunotherapeutic Agents

The synthesis of thiazolopyrimidine nucleosides as potential immunotherapeutic agents indicates the versatility of purine analogs in modulating immune functions. Some analogues were found to exhibit significant immunoactivity, suggesting their potential in developing new immunotherapies (Nagahara et al., 1990).

Properties

IUPAC Name

8-(4-bromophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O2/c1-26-19-16(18(29)23-21(26)30)27(12-11-13-5-3-2-4-6-13)20-25-24-17(28(19)20)14-7-9-15(22)10-8-14/h2-10H,11-12H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMULNRVMHDCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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